Diprovocim

Description

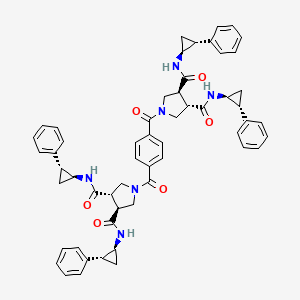

Structure

2D Structure

Properties

IUPAC Name |

(3S,4S)-1-[4-[(3S,4S)-3,4-bis[[(1S,2R)-2-phenylcyclopropyl]carbamoyl]pyrrolidine-1-carbonyl]benzoyl]-3-N,4-N-bis[(1S,2R)-2-phenylcyclopropyl]pyrrolidine-3,4-dicarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H56N6O6/c63-51(57-47-25-39(47)33-13-5-1-6-14-33)43-29-61(30-44(43)52(64)58-48-26-40(48)34-15-7-2-8-16-34)55(67)37-21-23-38(24-22-37)56(68)62-31-45(53(65)59-49-27-41(49)35-17-9-3-10-18-35)46(32-62)54(66)60-50-28-42(50)36-19-11-4-12-20-36/h1-24,39-50H,25-32H2,(H,57,63)(H,58,64)(H,59,65)(H,60,66)/t39-,40-,41-,42-,43-,44-,45-,46-,47+,48+,49+,50+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABZBNXFGYUSVCJ-UYMKNZQYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1NC(=O)C2CN(CC2C(=O)NC3CC3C4=CC=CC=C4)C(=O)C5=CC=C(C=C5)C(=O)N6CC(C(C6)C(=O)NC7CC7C8=CC=CC=C8)C(=O)NC9CC9C1=CC=CC=C1)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]1NC(=O)[C@@H]2CN(C[C@H]2C(=O)N[C@H]3C[C@@H]3C4=CC=CC=C4)C(=O)C5=CC=C(C=C5)C(=O)N6C[C@H]([C@@H](C6)C(=O)N[C@H]7C[C@@H]7C8=CC=CC=C8)C(=O)N[C@H]9C[C@@H]9C1=CC=CC=C1)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H56N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

909.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Discovery and Chemical Synthesis of Diprovocim: A Potent TLR1/TLR2 Agonist

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Diprovocim is a novel, exceptionally potent synthetic small-molecule agonist of the Toll-like receptor 1 and 2 (TLR1/TLR2) heterodimer. Its discovery marked a significant advancement in the field of immunology and vaccine adjuvant development, offering a powerful tool to stimulate the innate and adaptive immune systems. Unlike previously identified TLR agonists, which are often structurally related to microbial products, this compound emerged from a rational drug discovery approach and bears no structural resemblance to known natural or synthetic TLR agonists. This technical guide provides a comprehensive overview of the discovery of this compound, a detailed account of its chemical synthesis, and the experimental protocols used to characterize its biological activity.

Discovery of this compound

The discovery of this compound was the result of a collaborative effort between researchers at The Scripps Research Institute and the University of Texas Southwestern Medical Center. The process began with a high-throughput screen of a library containing nearly 100,000 compounds.[1][2][3][4] The primary assay measured the release of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine, from human THP-1 myeloid cells differentiated into a macrophage-like phenotype.[1]

Notably, the initial screening leads for this new class of immune activators originated from a compound library specifically designed to promote the dimerization of cell-surface receptors. This unique starting point proved fortuitous, as the mechanism of action of this compound was later confirmed to be the induction of TLR1 and TLR2 heterodimerization on the cell surface.

Following the initial screen, extensive structure-activity relationship (SAR) studies were conducted, leading to an 800-fold improvement in potency over the initial hits. This optimization process culminated in the identification of this compound-1, the most potent analog, which exhibits full agonist activity at picomolar concentrations (EC50 = 110 pM) in human THP-1 cells.

Key Milestones in the Discovery of this compound:

| Milestone | Description | Key Researchers/Institutions | Approximate Year |

| High-Throughput Screening | Screening of ~100,000 compounds for TNF-α induction in THP-1 cells. | The Scripps Research Institute, University of Texas Southwestern Medical Center | Prior to 2018 |

| Identification of Initial Leads | Discovery of active compounds from a library designed to promote receptor dimerization. | The Scripps Research Institute | Prior to 2018 |

| Structure-Activity Relationship (SAR) Studies | Optimization of lead compounds, resulting in an 800-fold increase in potency. | The Scripps Research Institute | 2018 |

| Identification of this compound-1 | Characterization of the most potent analog with an EC50 of 110 pM. | The Scripps Research Institute | 2018 |

| Elucidation of Mechanism of Action | Confirmation that this compound acts as a TLR1/TLR2 agonist by inducing heterodimerization. | University of Texas Southwestern Medical Center | 2018 |

| Further Development and In Vivo Studies | Development of next-generation analogs (e.g., this compound-X) and demonstration of in vivo adjuvant activity. | The Scripps Research Institute, University of Texas Southwestern Medical Center | 2018-2022 |

Chemical Synthesis of this compound

The chemical synthesis of this compound is noted for its efficiency and amenability to modification, which greatly facilitated the extensive SAR studies. The synthesis is convergent, involving the preparation of key building blocks that are then coupled to form the final molecule. What follows is a general outline of the synthetic strategy. For a detailed, step-by-step protocol, please refer to the supporting information of the primary publications.

General Synthetic Strategy

The synthesis of this compound and its analogs generally involves the preparation of a central scaffold, which is then functionalized with the appropriate side chains. The core of the molecule often contains a cyclopropane or a similar constrained ring system, which is crucial for its biological activity. The side chains are typically amides, and their length and terminal functional groups have been extensively varied to optimize potency and other pharmacological properties.

Experimental Protocol for a Representative this compound Analog

The following is a representative, multi-step synthesis of a this compound analog. Note: This is a generalized procedure and specific reagents, conditions, and yields will vary depending on the specific analog being synthesized. Researchers should consult the supplementary materials of the cited literature for precise experimental details.

Step 1: Synthesis of the Central Amine Core The synthesis often begins with the construction of a chiral diamine, which serves as the central scaffold of the molecule. This can be achieved through various methods, including asymmetric synthesis or resolution of a racemic mixture.

Step 2: Acylation of the Central Core The diamine is then acylated with a carboxylic acid derivative that contains the desired side-chain precursor. This reaction is typically carried out in the presence of a coupling agent such as HATU or EDC.

Step 3: Functionalization of the Side Chains The side chains are then elaborated to introduce the terminal functional groups. This may involve esterification, amide bond formation, or other standard functional group transformations.

Step 4: Final Deprotection and Purification In the final step, any protecting groups are removed, and the final product is purified, typically by high-performance liquid chromatography (HPLC).

Quantitative Data from a Representative Synthesis:

| Step | Reaction | Reactants | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |

| 1 | Amide Coupling | Diamine, Carboxylic Acid | HATU, DIPEA | DMF | 12 | 25 | 85 |

| 2 | Esterification | Alcohol | Acyl Chloride, Pyridine | DCM | 4 | 0-25 | 92 |

| 3 | Saponification | Ester | LiOH | THF/H2O | 2 | 25 | 98 |

| 4 | Final Amide Coupling | Carboxylic Acid, Amine | EDC, HOBt | DMF | 16 | 25 | 75 |

| 5 | Deprotection | Protected this compound | TFA | DCM | 1 | 25 | 95 |

Biological Activity and Mechanism of Action

This compound exerts its potent immunostimulatory effects by activating the TLR1/TLR2 signaling pathway. This pathway is a critical component of the innate immune system, responsible for recognizing pathogen-associated molecular patterns (PAMPs) from bacteria and other microbes.

TLR1/TLR2 Signaling Pathway

Upon binding to the extracellular domains of TLR1 and TLR2, this compound induces a conformational change that promotes the formation of a stable heterodimer. This dimerization event brings the intracellular Toll/Interleukin-1 receptor (TIR) domains of the two receptors into close proximity, initiating a downstream signaling cascade.

Caption: this compound-induced TLR1/TLR2 signaling pathway.

The key steps in the signaling cascade are as follows:

-

Recruitment of Adaptor Proteins: The activated TLR1/TLR2 heterodimer recruits the adaptor protein Myeloid differentiation primary response 88 (MyD88).

-

Formation of the Myddosome: MyD88, in turn, recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family, specifically IRAK4 and IRAK1, forming a complex known as the Myddosome.

-

Activation of TRAF6: Activated IRAK1 then interacts with and activates TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.

-

Activation of Downstream Kinases: TRAF6 activates downstream kinase cascades, including the transforming growth factor-β-activated kinase 1 (TAK1).

-

Activation of NF-κB and MAPK Pathways: TAK1 is a central kinase that phosphorylates and activates two major downstream pathways:

-

The IκB kinase (IKK) complex: This leads to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB), allowing the transcription factor NF-κB to translocate to the nucleus.

-

The mitogen-activated protein kinase (MAPK) pathway: This results in the activation of p38 and JNK, which in turn activate the transcription factor AP-1.

-

-

Gene Transcription: Nuclear translocation of NF-κB and AP-1 leads to the transcription of a wide array of pro-inflammatory genes, including those encoding for cytokines such as TNF-α and interleukin-6 (IL-6).

Experimental Protocol for Measuring TNF-α Release

The following is a generalized protocol for a key biological assay used to characterize this compound's activity.

Objective: To quantify the amount of TNF-α secreted by THP-1 cells in response to this compound stimulation.

Materials:

-

THP-1 human monocytic cell line

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Phorbol 12-myristate 13-acetate (PMA)

-

This compound (and other TLR agonists for comparison)

-

Human TNF-α ELISA kit

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Cell Culture and Differentiation:

-

Culture THP-1 cells in RPMI-1640 medium.

-

Seed the cells into 96-well plates at a density of 1 x 10^5 cells/well.

-

Differentiate the cells into macrophage-like cells by treating with PMA (e.g., 50 ng/mL) for 48-72 hours.

-

After differentiation, wash the cells with fresh medium to remove the PMA.

-

-

Cell Stimulation:

-

Prepare serial dilutions of this compound in culture medium.

-

Add the this compound dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Pam3CSK4).

-

Incubate the plate for a specified period (e.g., 18-24 hours) at 37°C in a CO2 incubator.

-

-

Quantification of TNF-α:

-

After incubation, centrifuge the plate to pellet the cells.

-

Carefully collect the supernatant from each well.

-

Quantify the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Generate a standard curve using the TNF-α standards provided in the ELISA kit.

-

Calculate the concentration of TNF-α in each sample based on the standard curve.

-

Plot the TNF-α concentration as a function of the this compound concentration to generate a dose-response curve and determine the EC50 value.

-

Quantitative Data from a Representative TNF-α Release Assay:

| Compound | EC50 (nM) in THP-1 cells | Max TNF-α Release (pg/mL) |

| This compound-1 | 0.11 | 2500 |

| Pam3CSK4 | 1.5 | 2300 |

| Vehicle Control | >10,000 | <50 |

Conclusion

The discovery of this compound represents a landmark achievement in the development of synthetic immune- potentiators. Its novel chemical structure, high potency, and well-defined mechanism of action make it an invaluable tool for immunological research and a promising candidate for further development as a vaccine adjuvant and immunotherapeutic agent. The straightforward and adaptable chemical synthesis of this compound will undoubtedly facilitate the creation of next-generation analogs with tailored properties for a variety of clinical applications. This technical guide provides a foundational understanding of the discovery, synthesis, and biological characterization of this remarkable molecule, intended to aid researchers and drug development professionals in their efforts to harness the power of the innate immune system.

References

- 1. Next Generation Diprovocims with Potent Human and Murine TLR1/TLR2 Agonist Activity That Activate the Innate and Adaptive Immune Response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reactome | Toll Like Receptor TLR1:TLR2 Cascade [reactome.org]

- 3. researchgate.net [researchgate.net]

- 4. Structural Basis of TLR2/TLR1 Activation by the Synthetic Agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Structure-Activity Relationship of Diprovocim Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diprovocim is a novel, synthetically developed small molecule that has garnered significant attention in the field of immunology for its potent agonist activity at the Toll-like receptor 1 and Toll-like receptor 2 (TLR1/TLR2) heterodimer.[1][2][3] Unlike canonical TLR2 agonists, which are typically lipopeptides of microbial origin, this compound possesses a unique chemical structure.[2][3] Its ability to potently stimulate both the innate and adaptive immune systems makes it a promising candidate for development as a vaccine adjuvant and immunotherapeutic agent. The most potent of these analogs, this compound-1, demonstrates full agonist activity at remarkably low concentrations, with an EC50 of 110 pM in human THP-1 cells, surpassing the potency of the natural TLR1/TLR2 agonist Pam3CSK4.

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound analogs. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows to facilitate a comprehensive understanding for researchers and professionals in drug development.

Core Structure and Mechanism of Action

This compound and its analogs are characterized by a bilateral symmetry. The core structure's design was intended to promote the dimerization of cell surface receptors. The mechanism of action for this compound involves inducing the heterodimerization of TLR1 and TLR2 on the cell surface. Structural studies have revealed that three of the amide side chains of this compound mimic the function of the three lipid chains of Pam3CSK4, inserting into a continuous hydrophobic pocket that spans the interface of the TLR1/TLR2 heterodimer. Interestingly, it has also been observed that this compound can induce the formation of TLR2 homodimers in vitro.

The binding of this compound to the TLR1/TLR2 complex initiates a downstream signaling cascade that is dependent on the MyD88, TIRAP, and IRAK4 adaptor proteins and kinases. This signaling ultimately leads to the activation of key transcription factors, including NF-κB, and the MAP kinases p38, JNK, and ERK. The activation of these pathways results in the production and release of various inflammatory cytokines and chemokines, which are crucial for mounting an effective immune response.

Signaling Pathway of this compound

The signaling cascade initiated by this compound binding to the TLR1/TLR2 heterodimer is a critical aspect of its immunomodulatory function. The following diagram illustrates this pathway.

Caption: this compound-induced TLR1/TLR2 signaling cascade.

Structure-Activity Relationship of this compound Analogs

The exquisite structure-activity relationship of this compound analogs has been a focal point of research, aiming to enhance potency, improve species cross-reactivity (particularly for murine models), and simplify the chemical structure for easier synthesis.

Modifications to the Hydrophobic Side Chains

The hydrophobic side chains of this compound are crucial for its interaction with the TLR1/TLR2 complex. Studies have shown that these side chains likely occupy the hydrophobic pockets within the receptor heterodimer.

-

Terminal Functional Groups: Modifications to the terminal ends of the side chains have revealed that a variety of functional groups are well-tolerated. For instance, replacing the ester group with alcohols, amines, or carbamates can maintain potent activity.

-

Chain Length and Composition: The length and composition of these hydrophobic chains are critical. Systematic exploration of N1-benzyl-C2-alkyl substituents in related imidazoquinolines (also TLR agonists) has demonstrated a clear relationship between the alkyl chain length and TLR7-agonistic potency, with an optimal length identified. While specific data for this compound is part of ongoing research, similar principles are expected to apply.

-

Structural Simplification: To address the structural complexity and high molecular weight of this compound, which could hinder further clinical development, simplified analogs have been designed and synthesized. In a notable study, the (S)-2-phenylcyclopropylamide side chain of this compound was replaced with simpler (R)- and (S)-n-butyl groups. These new diastereomers, B10 and B12 , exhibited comparable TLR2 agonistic activities to the parent compound, with EC50 values of 35 nM and 39 nM, respectively. This demonstrates that significant simplification of the side chains is possible without a substantial loss of activity.

Quantitative SAR Data for this compound Analogs

The following table summarizes the reported biological activities of key this compound analogs.

| Compound | Key Structural Features | EC50 (Human TLR2) | Cell Line | Reference |

| This compound-1 | Prototypical this compound structure | 110 pM | THP-1 | |

| This compound-X | Functionalized for conjugation | Potency maintained similar to this compound-1 | THP-1 | |

| Analog 17 | Boc protected amine side chain | Activity approaching that of this compound-1 | Not specified | |

| Analog B10 | Simplified (R)-n-butyl side chain | 35 nM | HEK-Blue hTLR2 | |

| Analog B12 | Simplified (S)-n-butyl side chain | 39 nM | HEK-Blue hTLR2 |

Experimental Protocols

The characterization of this compound analogs relies on a suite of well-defined cellular and molecular assays. Below are the methodologies for key experiments.

HEK-Blue™ hTLR2 Reporter Assay

This assay is used to determine the TLR2 agonistic activity of the synthesized compounds.

-

Cell Line: HEK-Blue™ hTLR2 cells (InvivoGen), which are HEK293 cells co-transfected with human TLR2, CD14, and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.

-

Protocol:

-

HEK-Blue™ hTLR2 cells are seeded into 96-well plates at a density of approximately 2.5 x 10^5 cells/mL and incubated for 24-48 hours.

-

The this compound analogs are dissolved in DMSO to create stock solutions, which are then serially diluted in cell culture medium.

-

The diluted compounds are added to the cells and incubated for 24 hours at 37°C in a 5% CO2 incubator.

-

After incubation, the supernatant is collected, and the SEAP activity is measured using a spectrophotometer at 620-650 nm after adding a SEAP detection reagent (e.g., QUANTI-Blue™).

-

The EC50 values are calculated from the dose-response curves generated from the SEAP activity data.

-

Cytokine Production Assays in THP-1 Cells

These assays measure the ability of this compound analogs to induce the production of inflammatory cytokines, such as TNF-α and IL-6, in a more physiologically relevant immune cell line.

-

Cell Line: Human monocytic THP-1 cells.

-

Protocol:

-

THP-1 cells are differentiated into a macrophage-like phenotype by treating them with phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.

-

The differentiated cells are then treated with various concentrations of the this compound analogs for a specified period (e.g., 6-24 hours).

-

The cell culture supernatants are collected, and the concentrations of secreted cytokines (e.g., TNF-α, IL-6, IL-8) are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

For TLR dependency experiments, cells can be pre-treated with neutralizing antibodies against TLR1, TLR2, or TLR6 before the addition of the this compound analog.

-

Western Blot Analysis for Signaling Pathway Activation

Western blotting is used to confirm the activation of downstream signaling pathways, such as NF-κB and MAPK, in response to treatment with this compound analogs.

-

Protocol:

-

Differentiated THP-1 cells or other suitable cell types are treated with the this compound analogs for various short time points (e.g., 0, 15, 30, 60 minutes).

-

The cells are lysed, and total protein is extracted.

-

Protein concentrations are determined using a standard protein assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of key signaling proteins (e.g., phospho-p38, phospho-JNK, phospho-ERK, phospho-IKKα/β) and for total protein levels as controls.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Experimental Workflow for SAR Studies

The process of discovering and optimizing this compound analogs follows a systematic workflow, from initial design to in-depth biological characterization.

Caption: Workflow for the SAR of this compound analogs.

Conclusion and Future Perspectives

The structure-activity relationship studies of this compound analogs have provided invaluable insights into the molecular requirements for potent TLR1/TLR2 agonism. Key findings indicate that while the core scaffold is essential, the hydrophobic side chains can be significantly modified and simplified without abrogating activity. This is particularly encouraging for the development of new chemical entities with improved pharmacological properties, such as enhanced solubility, better safety profiles, and more straightforward synthetic routes.

The discovery of simplified yet highly active analogs like B10 and B12 paves the way for further optimization. Future research will likely focus on fine-tuning the physicochemical properties of these analogs to enhance their in vivo efficacy and on exploring their potential in various therapeutic applications, from vaccine adjuvants for infectious diseases and cancer to standalone immunomodulatory therapies. The detailed understanding of this compound's SAR will continue to be a crucial driver of innovation in the field of innate immunity and drug discovery.

References

- 1. Next Generation Diprovocims with Potent Human and Murine TLR1/TLR2 Agonist Activity That Activate the Innate and Adaptive Immune Response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Diprovocims: A New and Exceptionally Potent Class of Toll-like Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

The Activation of the Innate Immune Response by Diprovocim: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diprovocim is a novel, synthetic small-molecule agonist of the Toll-like receptor 1 and Toll-like receptor 2 (TLR1/TLR2) heterodimer.[1][2][3] It bears no structural resemblance to known natural or synthetic TLR agonists.[1][3] By potently and selectively activating the TLR1/TLR2 signaling pathway, this compound initiates a robust innate immune response, which in turn orchestrates the activation of the adaptive immune system. This document provides an in-depth technical overview of the mechanism of action of this compound, detailing the signaling cascade it triggers, summarizing key quantitative data, and outlining experimental protocols for its study.

Mechanism of Action: TLR1/TLR2 Agonism and Downstream Signaling

This compound functions as a molecular mimic of triacylated lipoproteins, the natural ligands for the TLR1/TLR2 heterodimer. Its binding to the extracellular domains of TLR1 and TLR2 induces a conformational change that promotes the heterodimerization of the receptors on the surface of innate immune cells, such as macrophages and dendritic cells. This dimerization event is the critical first step in initiating the intracellular signaling cascade.

The intracellular Toll-interleukin 1 receptor (TIR) domains of the dimerized TLR1 and TLR2 receptors recruit the adaptor protein Myeloid differentiation primary response 88 (MyD88). MyD88, in turn, recruits another adaptor protein, TIRAP (TIR domain-containing adapter protein). This leads to the formation of a signaling complex that includes Interleukin-1 receptor-associated kinases (IRAKs), specifically IRAK4 and IRAK1. IRAK4 phosphorylates and activates IRAK1, which then interacts with TNF receptor-associated factor 6 (TRAF6).

Activated TRAF6 functions as an E3 ubiquitin ligase, leading to the activation of the transforming growth factor-β-activated kinase 1 (TAK1) complex. The TAK1 complex then activates two major downstream signaling pathways:

-

The NF-κB Pathway: The TAK1 complex phosphorylates and activates the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitor of NF-κB (IκB), targeting it for ubiquitination and subsequent proteasomal degradation. This releases the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) transcription factor, allowing it to translocate to the nucleus.

-

The MAPK Pathway: The TAK1 complex also activates mitogen-activated protein kinases (MAPKs), including p38 and JNK.

Once in the nucleus, NF-κB and the MAPK-activated transcription factor AP-1 induce the expression of a wide array of pro-inflammatory genes. This results in the production and secretion of key inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-12 (IL-12), as well as chemokines and co-stimulatory molecules. This cytokine milieu is fundamental to the activation and shaping of the subsequent adaptive immune response.

Signaling Pathway Diagram

Quantitative Data on this compound Activity

The potency of this compound has been evaluated in various in vitro systems, primarily by measuring the production of TNF-α from immune cells. The half-maximal effective concentration (EC50) values highlight its exceptional activity, particularly in human cells.

| Compound | Cell Line / Primary Cells | Species | Readout | EC50 | Reference |

| This compound-1 | THP-1 (human monocytic cell line) | Human | TNF-α | 110 pM | |

| This compound-1 | Mouse Peritoneal Macrophages | Murine | TNF-α | 1.3 nM | |

| This compound-X | THP-1 (human monocytic cell line) | Human | TNF-α | 140 pM | |

| This compound-X | Mouse Peritoneal Macrophages | Murine | TNF-α | 750 pM |

Experimental Protocols

In Vitro Stimulation of Macrophages for Cytokine Production Analysis

This protocol describes the stimulation of human THP-1 cells or murine peritoneal macrophages with this compound to measure the production of TNF-α.

References

- 1. Next Generation Diprovocims with Potent Human and Murine TLR1/TLR2 Agonist Activity That Activate the Innate and Adaptive Immune Response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Adjuvant effect of the novel TLR1/TLR2 agonist this compound synergizes with anti–PD-L1 to eliminate melanoma in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Adjuvant effect of the novel TLR1/TLR2 agonist this compound synergizes with anti-PD-L1 to eliminate melanoma in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Diprovocim: A Technical Guide to its Core Mechanism in Activating Adaptive Immunity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diprovocim is a novel, synthetic small molecule that functions as a potent agonist for the Toll-like receptor 1 and Toll-like receptor 2 (TLR1/TLR2) heterodimer.[1][2][3][4][5] Unlike traditional adjuvants derived from microbial sources, this compound is a structurally distinct compound identified through high-throughput screening of chemical libraries. Its primary role in immunology is to serve as a powerful adjuvant, a substance that enhances the body's immune response to an antigen. By activating innate immune cells, specifically antigen-presenting cells (APCs), this compound orchestrates a robust and specific adaptive immune response, making it a highly promising agent for vaccine development and cancer immunotherapy. This guide details the core mechanisms, quantitative efficacy, and experimental protocols associated with this compound's function.

Core Mechanism: From Innate Sensing to Adaptive Response

This compound's activity is initiated by its binding to the TLR1/TLR2 heterodimer expressed on the surface of APCs, such as dendritic cells (DCs) and macrophages. This binding event triggers a downstream intracellular signaling cascade that is crucial for bridging the innate and adaptive immune systems.

TLR1/TLR2 Signaling Pathway

The activation of the TLR1/TLR2 complex by this compound initiates a well-defined signaling pathway that is dependent on the adaptor proteins MyD88 (Myeloid differentiation primary response 88) and TIRAP (Toll-interleukin 1 receptor domain-containing adapter protein). This leads to the recruitment and activation of IRAK4 (Interleukin-1 receptor-associated kinase 4), which subsequently activates two major downstream pathways: the NF-κB (nuclear factor-kappa B) pathway and the MAPK (mitogen-activated protein kinase) pathway (including p38, JNK, and ERK). The culmination of this signaling is the translocation of transcription factors into the nucleus, driving the expression of pro-inflammatory cytokines, chemokines, and co-stimulatory molecules.

Priming the Adaptive Immune Response

The activation of APCs is the critical link to the adaptive immune system. The process unfolds as follows:

-

APC Maturation and Antigen Presentation: Activated APCs upregulate co-stimulatory molecules (e.g., CD80, CD86) and MHC class I and II molecules. When co-administered with an antigen (e.g., a tumor neoantigen or a viral protein), the APCs process and present this antigen on their MHC molecules.

-

T-Cell Activation: Naive CD4+ and CD8+ T cells recognize the antigen-MHC complexes on the surface of these mature APCs. Full T-cell activation requires both this primary signal and the co-stimulation from molecules like CD80/86.

-

Generation of Effector and Memory Cells: This leads to the proliferation and differentiation of antigen-specific T cells into effector cells, such as cytotoxic T lymphocytes (CTLs), which can kill tumor cells, and helper T cells that support other immune functions. It also generates a long-lasting memory response.

Quantitative Data Presentation

This compound's potency has been quantified in various cell types and its efficacy demonstrated in preclinical models.

Table 1: In Vitro Potency of this compound and Analogs

| Compound | Cell Type | Species | Assay Readout | EC₅₀ (Half-maximal effective concentration) | Reference(s) |

| This compound | THP-1 (monocytic cell line) | Human | TNF-α Production | 110 pM | |

| This compound | Peripheral Blood Mononuclear Cells (PBMCs) | Human | TNF-α Production | 875 pM | |

| This compound | Peritoneal Macrophages | Mouse | TNF-α Production | 1.3 nM | |

| This compound | Bone Marrow-Derived Dendritic Cells (BMDCs) | Mouse | TNF-α Production | 6.7 nM | |

| This compound | Bone Marrow-Derived Dendritic Cells (BMDCs) | Mouse | IL-6 Production | N/A (Dose-dependent increase) | |

| This compound-X | THP-1 | Human | TNF-α Production | 140 pM | |

| This compound-X | Macrophages | Mouse | TNF-α Production | 750 pM (550% efficacy of this compound-1) |

Table 2: In Vivo Anti-Tumor Efficacy in B16-OVA Melanoma Model

| Treatment Group | Adjuvant | Checkpoint Inhibitor | Outcome | Survival Rate (at 54 days) | Reference(s) |

| OVA alone | None | None | Minimal anti-tumor effect | Weak response after boost | |

| OVA + this compound | This compound | None | Significantly slowed tumor growth rate | N/A (failed to prolong survival alone) | |

| OVA + Alum | Alum | Anti-PD-L1 | Moderate anti-tumor effect | 25% | |

| OVA + this compound | This compound | Anti-PD-L1 | Complete tumor eradication, long-term memory | 100% |

Experimental Protocols

Detailed methodologies are critical for replicating and building upon existing research.

Protocol 1: In Vitro Cytokine Induction Assay

Objective: To measure the dose-dependent production of TNF-α from macrophages in response to this compound.

1. Cell Culture:

- Human: Use phorbol 12-myristate 13-acetate (PMA)-differentiated human THP-1 cells.

- Mouse: Harvest peritoneal macrophages from C57BL/6J mice or generate Bone Marrow-Derived Dendritic Cells (BMDCs). 2. Cell Plating: Seed cells in a 96-well plate at a density of 1-2 x 10⁵ cells per well and allow them to adhere. 3. Compound Preparation: Prepare serial dilutions of this compound (e.g., from 0.01 nM to 10,000 nM) in complete culture medium. 4. Cell Treatment: Replace the medium with the this compound dilutions and incubate for 4-24 hours at 37°C in a 5% CO₂ incubator. 5. Supernatant Collection: After incubation, centrifuge the plates and collect the cell-free supernatant. 6. Cytokine Quantification: Measure the concentration of TNF-α (or other cytokines like IL-6) in the supernatants using a commercial ELISA kit according to the manufacturer's instructions. 7. Data Analysis: Plot the cytokine concentration against the log of the this compound concentration and calculate the EC₅₀ value using a suitable software package (e.g., GraphPad Prism).

Protocol 2: In Vivo Anti-Tumor Efficacy Study in a Syngeneic Mouse Model

Objective: To assess the synergistic anti-tumor effect of this compound as a vaccine adjuvant in combination with checkpoint blockade.

1. Animal Model: Use 6-8 week old C57BL/6J mice. 2. Tumor Cell Line: Use B16-OVA melanoma cells, which express the model antigen ovalbumin (OVA). 3. Tumor Implantation: Subcutaneously inject 2 x 10⁵ B16-OVA cells into the flank of each mouse on Day 0. 4. Treatment Groups (n=8-10 mice per group):

- Group 1 (Control): Immunize with OVA (100 µg) + Vehicle.

- Group 2 (this compound): Immunize with OVA (100 µg) + this compound (10 mg/kg).

- Group 3 (Combo Therapy): Immunize with OVA (100 µg) + this compound (10 mg/kg), and administer anti-PD-L1 antibody (e.g., 200 µg per mouse) intraperitoneally on specified days (e.g., Days 3, 6, and 9). 5. Immunization: On a specified day (e.g., Day 3 post-tumor inoculation for a therapeutic model), administer the immunization via intramuscular (i.m.) injection. A booster shot can be given 7-9 days later. 6. Monitoring:

- Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x Length x Width²).

- Monitor animal survival and body weight. 7. Endpoint Analysis:

- At the end of the study or at a specified time point, tumors can be excised and dissociated into single-cell suspensions.

- Use flow cytometry to analyze the frequency and activation status of tumor-infiltrating leukocytes (TILs), such as CD8+ T cells, CD4+ T cells, and NK cells.

Day0 [label="Day 0:\nInject B16-OVA\nMelanoma Cells (s.c.)", fillcolor="#F1F3F4"];

Day3 [label="Day 3:\nImmunize (i.m.)\n(OVA + this compound)\n\nAdminister Anti-PD-L1 (i.p.)", fillcolor="#FBBC05"];

Day6_9 [label="Days 6, 9:\nAdminister\nAnti-PD-L1 (i.p.)", fillcolor="#FBBC05"];

Monitoring [label="Ongoing Monitoring:\n- Tumor Volume\n- Survival", fillcolor="#34A853", fontcolor="#FFFFFF"];

Endpoint [label="Endpoint Analysis:\n- Flow Cytometry of\nTumor-Infiltrating Leukocytes", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Day0 -> Day3 -> Day6_9 -> Monitoring -> Endpoint;

}

Conclusion

This compound represents a significant advancement in the field of immuno-oncology and vaccinology. Its well-defined mechanism of action, centered on the potent and specific activation of the TLR1/TLR2 pathway, provides a clear rationale for its use as an adjuvant. By effectively stimulating innate APCs, this compound initiates a powerful cascade that leads to the generation of robust, antigen-specific adaptive immunity, characterized by strong cytotoxic T-lymphocyte and humoral responses. The remarkable synergy observed when combining this compound with checkpoint inhibitors in preclinical tumor models underscores its potential to transform cancer treatment paradigms by turning "cold" tumors "hot" and overcoming resistance to existing immunotherapies. The data and protocols outlined in this guide provide a foundational resource for further research and development of this promising immunomodulatory agent.

References

- 1. Next Generation Diprovocims with Potent Human and Murine TLR1/TLR2 Agonist Activity That Activate the Innate and Adaptive Immune Response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Next-Generation Diprovocims with Potent Human and Murine TLR1/TLR2 Agonist Activity That Activate the Innate and Adaptive Immune Response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Diprovocims: A New and Exceptionally Potent Class of Toll-like Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Embrace: A Technical Guide to the Binding of Diprovocim with TLR1/TLR2

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding mechanism of Diprovocim, a potent synthetic agonist, to the Toll-like receptor 1/Toll-like receptor 2 (TLR1/TLR2) heterodimer. By dissecting the structural basis of this interaction and the subsequent signaling cascade, we provide a comprehensive resource for researchers in immunology and drug development.

Core Binding Mechanism and Structural Insights

This compound, a small molecule with no structural resemblance to the natural lipopeptide ligands of TLR2/TLR1, potently activates this heterodimer, initiating a downstream innate immune response.[1][2] Structural and biophysical studies have revealed that this compound facilitates the formation of the TLR1/TLR2 heterodimer.[1][3] Interestingly, crystallographic analysis of this compound in complex with the TLR2 ectodomain showed that two this compound molecules bind to the ligand-binding pocket formed between two TLR2 ectodomains.[1] This interaction is characterized by extensive hydrophobic interactions and a hydrogen bond network, which are thought to contribute to its high potency.

While the natural agonist Pam3CSK4's three lipid chains bind to hydrophobic pockets within both TLR1 and TLR2, models suggest that three of this compound's side chains mimic this interaction by binding to these hydrophobic pockets. The fourth side chain extends towards the exterior of the heterodimer interface. Although this compound can induce the formation of TLR2 homodimers in vitro, its activation of the TLR1/TLR2 heterodimer is crucial for its signaling activity in vivo. The binding of this compound is believed to induce a conformational change in the TLR1/TLR2 complex, bringing the intracellular Toll/interleukin-1 receptor (TIR) domains into close proximity, which is the critical step for initiating downstream signaling.

Quantitative Analysis of this compound Activity

The potency of this compound has been quantified in various cell-based assays, primarily by measuring the effective concentration (EC50) required to induce the release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) or to activate reporter genes. The tables below summarize the key quantitative data available.

| Cell Line/System | Response Measured | EC50 Value | Reference |

| Human THP-1 cells | TNF-α release | 110 pM | |

| Human PBMCs | TNF-α production | 875 pM | |

| Mouse Peritoneal Macrophages | TNF-α release | 1.3 nM | |

| Mouse BMDCs | TNF-α production | 6.7 nM | |

| Mouse BMDCs | IL-6 production | Not specified |

Signaling Pathway Activation

Upon the binding of this compound and the subsequent dimerization of TLR1 and TLR2, a well-defined intracellular signaling cascade is initiated. This process begins with the recruitment of adaptor proteins, primarily MyD88 and TIRAP (also known as Mal), to the activated TIR domains of the receptor complex. This leads to the activation of downstream kinases, including IRAK4, and subsequent activation of the MAPK and canonical NF-κB signaling pathways. The activation of these pathways culminates in the transcription and secretion of pro-inflammatory cytokines and chemokines, orchestrating an innate immune response.

This compound-induced TLR1/TLR2 signaling cascade.

Experimental Protocols

The investigation of this compound's binding and activity relies on a variety of established experimental protocols. Below are detailed methodologies for key experiments cited in the literature.

Cell-Based Cytokine Release Assay

This assay quantifies the potency and efficacy of this compound by measuring the production of cytokines from immune cells.

-

Cell Culture and Differentiation:

-

Human THP-1 monocytic cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

For differentiation into macrophage-like cells, THP-1 cells are treated with phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.

-

Mouse bone marrow-derived dendritic cells (BMDCs) or peritoneal macrophages are isolated and cultured using standard protocols.

-

-

Stimulation:

-

Differentiated cells are plated in 96-well plates.

-

A serial dilution of this compound is prepared in the appropriate cell culture medium.

-

The cells are treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) and incubated for a specified period (e.g., 4-24 hours).

-

-

Quantification of Cytokines:

-

After incubation, the cell culture supernatant is collected.

-

The concentration of cytokines such as TNF-α and IL-6 in the supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

The cytokine concentrations are plotted against the corresponding this compound concentrations.

-

The EC50 value is determined by fitting the data to a four-parameter logistic curve.

-

TLR Reporter Gene Assay

This assay provides a quantitative measure of TLR1/TLR2 activation by utilizing a reporter gene under the control of a promoter responsive to TLR signaling pathways, such as NF-κB.

-

Cell Lines:

-

HEK293 cells or THP-1 cells are stably transfected with plasmids expressing human TLR1 and TLR2, along with a reporter plasmid containing a secreted alkaline phosphatase (SEAP) or luciferase gene driven by an NF-κB-inducible promoter.

-

-

Assay Procedure:

-

The reporter cells are seeded in 96-well plates.

-

The cells are stimulated with a range of concentrations of this compound for 18-24 hours.

-

-

Detection:

-

For SEAP reporter assays, the cell culture supernatant is collected, and the SEAP activity is measured using a colorimetric substrate.

-

For luciferase reporter assays, a luciferase substrate is added to the cells, and the resulting luminescence is measured using a luminometer.

-

-

Data Analysis:

-

The reporter activity is plotted against the this compound concentration to determine the EC50 value.

-

Workflow for a TLR reporter gene assay.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to demonstrate the physical interaction between TLR1 and TLR2 upon stimulation with this compound.

-

Cell Lysis:

-

Cells expressing TLR1 and TLR2 (e.g., THP-1 or transfected HEK293 cells) are treated with this compound or a control.

-

The cells are washed with cold PBS and lysed with a non-denaturing lysis buffer containing protease inhibitors.

-

-

Immunoprecipitation:

-

The cell lysate is pre-cleared with protein A/G agarose beads.

-

An antibody specific for one of the target proteins (e.g., anti-TLR2) is added to the lysate and incubated to form an antibody-antigen complex.

-

Protein A/G agarose beads are added to capture the antibody-antigen complex.

-

-

Washing and Elution:

-

The beads are washed several times to remove non-specific binding proteins.

-

The bound proteins are eluted from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.

-

-

Western Blotting:

-

The eluted proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is probed with an antibody against the other target protein (e.g., anti-TLR1) to detect the co-precipitated protein.

-

Size Exclusion Chromatography (SEC)

SEC can be employed to demonstrate this compound-induced dimerization of the TLR1 and TLR2 ectodomains in vitro.

-

Protein Purification:

-

The ectodomains of human TLR1 and TLR2 are separately overexpressed and purified.

-

-

Complex Formation:

-

Purified TLR1 and TLR2 ectodomains are mixed in the presence or absence of this compound.

-

-

Chromatography:

-

The protein mixture is loaded onto a size exclusion chromatography column.

-

The proteins are separated based on their hydrodynamic radius.

-

-

Analysis:

-

The elution profile is monitored by UV absorbance at 280 nm. A shift in the elution peak to a higher molecular weight in the presence of this compound indicates the formation of a TLR1/TLR2 heterodimer.

-

References

An In-depth Technical Guide to the Downstream Signaling Pathways Activated by Diprovocim

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diprovocim is a novel, synthetic small-molecule agonist of the Toll-like receptor 1 and Toll-like receptor 2 (TLR1/TLR2) heterodimer.[1] It exhibits potent immunostimulatory activity, making it a promising candidate for vaccine adjuvants and cancer immunotherapy.[1][2] Understanding the precise molecular pathways activated by this compound is crucial for its rational development and clinical application. This technical guide provides a comprehensive overview of the downstream signaling cascades initiated by this compound, supported by quantitative data, detailed experimental methodologies, and visual pathway diagrams.

Core Signaling Pathways Activated by this compound

This compound activates the canonical TLR1/TLR2 signaling pathway, which is dependent on the adaptor protein Myeloid differentiation primary response 88 (MyD88).[1][3] This activation culminates in the induction of two major downstream signaling cascades: the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway.

MyD88-Dependent Signaling

Upon binding of this compound to the TLR1/TLR2 heterodimer, a conformational change is induced, leading to the recruitment of the TIR domain-containing adapter protein (TIRAP) and subsequently MyD88 to the intracellular TIR domains of the receptors. MyD88 then recruits and activates IL-1 receptor-associated kinase 4 (IRAK4), which in turn phosphorylates and activates other IRAK family members. This leads to the formation of a signaling complex that ultimately activates downstream pathways.

NF-κB Signaling Pathway

The activation of the IRAK complex leads to the recruitment and activation of TRAF6, an E3 ubiquitin ligase. TRAF6, in conjunction with UBE2N/UBE2V2, catalyzes the formation of K63-linked polyubiquitin chains, which act as a scaffold for the recruitment and activation of the TAK1 complex (composed of TAK1, TAB1, and TAB2/3). Activated TAK1 then phosphorylates and activates the IκB kinase (IKK) complex, which consists of IKKα, IKKβ, and the regulatory subunit NEMO (IKKγ). The activated IKK complex phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases the NF-κB transcription factor (typically a heterodimer of p50 and p65/RelA), allowing it to translocate to the nucleus and induce the expression of pro-inflammatory cytokine genes, such as TNF-α and IL-6.

MAPK Signaling Pathway

In parallel to NF-κB activation, the activated TAK1 complex also phosphorylates and activates several MAPK kinases (MKKs). These MKKs, in turn, phosphorylate and activate the three major MAPK families:

-

Extracellular signal-regulated kinases (ERKs): Involved in cell proliferation, differentiation, and survival.

-

c-Jun N-terminal kinases (JNKs): Primarily associated with stress responses and apoptosis.

-

p38 MAPKs: Activated by cellular stress and inflammatory cytokines.

The activation of these MAPK pathways leads to the phosphorylation of various transcription factors, such as AP-1 (a dimer of c-Jun and c-Fos), which cooperate with NF-κB to regulate the expression of immune response genes.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the bioactivity of this compound from published studies.

| Cell Line | Species | Assay | EC50 | Reference |

| THP-1 | Human | TNF-α Production | 110 pM | |

| Peripheral Blood Mononuclear Cells (PBMCs) | Human | TNF-α Production | 875 pM | |

| Peritoneal Macrophages | Mouse | TNF-α Production | 1.3 nM | |

| Bone Marrow-Derived Dendritic Cells (BMDCs) | Mouse | TNF-α Production | 6.7 nM |

Table 1: EC50 Values of this compound in Various Cell Types.

| Cell Line | Species | Cytokine | Treatment Condition | Fold Induction (approx.) | Reference |

| Mouse BMDCs | Mouse | IL-6 | This compound | >100 | |

| Human THP-1 | Human | TNF-α | This compound (5 nM) | >50 |

Table 2: Cytokine Induction by this compound.

Signaling Pathway and Experimental Workflow Diagrams

Caption: this compound signaling cascade.

Caption: Experimental workflow diagram.

Detailed Experimental Protocols

Western Blotting for Phosphorylated MAPK and IκBα Degradation

This protocol is adapted from studies analyzing TLR signaling pathways.

1. Cell Culture and Lysis:

-

Seed human THP-1 cells or mouse peritoneal macrophages (1 x 10^6 cells/well) in a 12-well plate.

-

Stimulate cells with this compound at the desired concentrations (e.g., 5 nM for human cells, 500 nM for mouse cells) for various time points.

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells directly in 1X SDS sample buffer (e.g., Laemmli buffer).

-

Boil the lysates at 95-100°C for 5-10 minutes.

2. SDS-PAGE and Protein Transfer:

-

Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

3. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for phospho-IKKα/β, IκBα, phospho-p38, phospho-JNK, phospho-ERK1/2, or a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

4. Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with a chemiluminescence imaging system.

ELISA for TNF-α and IL-6 Secretion

This protocol is a standard method for quantifying cytokine levels in cell culture supernatants.

1. Sample Collection:

-

Culture cells as described above and treat with this compound.

-

Collect the cell culture supernatants at the desired time points.

-

Centrifuge the supernatants to remove any cells or debris.

2. ELISA Procedure:

-

Use a commercially available ELISA kit for human or mouse TNF-α or IL-6 and follow the manufacturer's instructions.

-

Typically, this involves coating a 96-well plate with a capture antibody specific for the cytokine of interest.

-

Block the plate to prevent non-specific binding.

-

Add standards and samples (cell culture supernatants) to the wells and incubate.

-

Wash the plate and add a biotinylated detection antibody.

-

Wash the plate and add streptavidin-HRP.

-

Wash the plate and add a substrate solution (e.g., TMB).

-

Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cytokine concentration in the samples by comparing their absorbance to the standard curve.

NF-κB Activation Assay (Reporter Gene Assay)

This assay measures the transcriptional activity of NF-κB.

1. Cell Transfection:

-

Use a cell line that is stably or transiently transfected with a reporter plasmid containing an NF-κB response element driving the expression of a reporter gene (e.g., luciferase or secreted alkaline phosphatase - SEAP). HEK-Blue™ hTLR2 cells are a common choice.

2. Cell Stimulation:

-

Seed the transfected cells in a 96-well plate.

-

Stimulate the cells with a range of this compound concentrations.

-

Include appropriate positive and negative controls.

3. Reporter Gene Measurement:

-

After the desired incubation period, measure the reporter gene activity according to the specific reporter system used.

-

For luciferase assays, lyse the cells and add a luciferase substrate, then measure the luminescence.

-

For SEAP assays, collect the cell culture supernatant and measure the alkaline phosphatase activity using a colorimetric substrate.

4. Data Analysis:

-

Quantify the fold induction of NF-κB activity by comparing the reporter gene activity in this compound-treated cells to that in untreated cells.

Conclusion

This compound is a potent activator of the TLR1/TLR2 signaling pathway, leading to the robust activation of NF-κB and MAPK signaling cascades. This activity results in the production of key pro-inflammatory cytokines, which orchestrate the subsequent innate and adaptive immune responses. The quantitative data and experimental protocols provided in this guide offer a foundational understanding for researchers and drug developers working with this promising immunomodulatory agent. Further investigation into the nuanced regulation of these pathways by this compound will continue to inform its development as a next-generation therapeutic.

References

- 1. Adjuvant effect of the novel TLR1/TLR2 agonist this compound synergizes with anti–PD-L1 to eliminate melanoma in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Adjuvant effect of the novel TLR1/TLR2 agonist this compound synergizes with anti-PD-L1 to eliminate melanoma in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

initial in vitro characterization of Diprovocim

An in-depth technical guide on the for researchers, scientists, and drug development professionals.

Introduction

Diprovocim is a novel, synthetic small molecule that acts as a potent agonist for the Toll-like receptor 1 and Toll-like receptor 2 (TLR1/TLR2) heterodimer.[1][2][3][4] Unlike canonical TLR1/TLR2 ligands, such as the triacylated lipopeptide Pam3CSK4, this compound bears no structural resemblance to any known natural or synthetic TLR agonist.[1] It was identified from a chemical library designed to promote cell surface receptor dimerization. Extensive in vitro characterization has demonstrated its ability to potently activate innate immune signaling pathways, leading to the production of pro-inflammatory cytokines and the subsequent activation of the adaptive immune system. This makes it a compound of significant interest for its potential as a vaccine adjuvant and immunotherapeutic agent.

Mechanism of Action: TLR1/TLR2 Agonist

This compound's primary mechanism of action is the induction of TLR1 and TLR2 heterodimerization on the cell surface. This binding event initiates a downstream intracellular signaling cascade that is characteristic of TLR1/TLR2 activation. Biophysical and structural studies have shown that this compound induces the formation of TLR2/TLR1 heterodimers. This dimerization is the critical first step in assembling the signaling complex required for immune cell activation.

Signaling Pathway

Upon heterodimerization, the intracellular Toll/Interleukin-1 receptor (TIR) domains of TLR1 and TLR2 recruit adaptor proteins, primarily Myeloid Differentiation primary response 88 (MyD88) and TIR-domain-containing adapter protein (TIRAP). This leads to the recruitment and activation of IL-1 receptor-associated kinase 4 (IRAK4), which subsequently activates downstream pathways.

The signaling cascade culminates in the activation of two major pathways:

-

NF-κB Pathway: Activation of the IκB kinase (IKK) complex leads to the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα). This releases the nuclear factor kappa B (NF-κB) transcription factor, allowing it to translocate to the nucleus and induce the expression of pro-inflammatory cytokine genes.

-

MAPK Pathway: this compound also triggers the phosphorylation and activation of mitogen-activated protein kinases (MAPKs), including p38, JNK, and ERK. These kinases activate other transcription factors, such as AP-1, which work in concert with NF-κB to drive a robust inflammatory response.

Quantitative In Vitro Potency

This compound and its analogs exhibit exceptional potency in activating both human and murine immune cells. The activity is typically quantified by measuring the dose-dependent production of cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-6 (IL-6), after a specific incubation period. The half-maximal effective concentration (EC50) is used as a key metric for potency.

Table 1: Potency of this compound in Human Cells

| Cell Type | Cytokine Measured | EC50 (pM) | Reference |

| THP-1 (differentiated) | TNF-α | 110 | |

| Peripheral Blood Mononuclear Cells (PBMCs) | TNF-α | 875 |

Table 2: Potency of this compound Analogs in Murine Cells

| Compound | Cell Type | Cytokine Measured | EC50 (nM) | Reference |

| This compound-1 | Peritoneal Macrophages | TNF-α | 1.3 | |

| This compound-1 | Bone Marrow-Derived Dendritic Cells (BMDCs) | TNF-α | 6.7 | |

| This compound-1 | Bone Marrow-Derived Dendritic Cells (BMDCs) | IL-6 | Not specified | |

| This compound-X | Peritoneal Macrophages | TNF-α | Substantially improved vs. This compound-1 |

Experimental Protocols

The following are detailed methodologies for the key experiments used in the .

Cytokine Induction Assay

This assay quantifies the production of cytokines in response to this compound treatment.

-

Cell Culture:

-

Human THP-1 Cells: Culture in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin. Differentiate cells by treating with phorbol 12-myristate 13-acetate (PMA) at a concentration of 50-100 ng/mL for 48-72 hours.

-

Mouse Peritoneal Macrophages: Harvest macrophages from mice 3-4 days after intraperitoneal injection of 3% thioglycolate broth. Plate cells in DMEM with 10% FBS.

-

-

Treatment: Plate differentiated THP-1 cells or macrophages in 96-well plates. Replace the medium with fresh medium containing serial dilutions of this compound (or vehicle control, e.g., 0.5% DMSO).

-

Incubation: Incubate the plates for a specified period, typically 4 to 24 hours, at 37°C in a 5% CO2 incubator.

-

Quantification:

-

Collect the cell culture supernatants.

-

Measure the concentration of TNF-α and/or IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

Calculate EC50 values by plotting the cytokine concentration against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic curve using software like GraphPad Prism.

-

TLR Dependency Assay

This experiment confirms that this compound's activity is mediated specifically through TLR1 and TLR2.

-

Cell Preparation: Plate differentiated THP-1 cells as described above.

-

Pre-treatment with Antibodies: Pretreat the cells with neutralizing antibodies against human TLR1, TLR2, or a control receptor like TLR6 (e.g., at 20 µg/mL) for 1 hour before adding the agonist.

-

This compound Stimulation: Add a fixed, effective concentration of this compound (e.g., 5 nM of this compound-X) to the antibody-treated wells.

-

Analysis: Incubate for 4-24 hours, collect supernatants, and measure TNF-α concentration by ELISA. A significant reduction in TNF-α levels in the presence of anti-TLR1 or anti-TLR2 antibodies, but not the control antibody, confirms TLR1/TLR2 dependency.

Western Blot for Signaling Pathway Activation

This method is used to detect the activation of key proteins in the NF-κB and MAPK signaling pathways.

-

Cell Culture and Treatment: Culture and differentiate THP-1 cells or mouse macrophages in larger format plates (e.g., 6-well plates). Starve the cells in low-serum media for a few hours before treatment.

-

Stimulation: Treat cells with an effective concentration of this compound for various short time points (e.g., 0, 15, 30, 60 minutes).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies specific for the phosphorylated forms of IKKα/β, p38, JNK, ERK, or for total IκBα. Use an antibody for a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

-

Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. An increase in the phosphorylation of signaling proteins or a decrease in total IκBα over time indicates pathway activation.

References

- 1. Next Generation Diprovocims with Potent Human and Murine TLR1/TLR2 Agonist Activity That Activate the Innate and Adaptive Immune Response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Adjuvant effect of the novel TLR1/TLR2 agonist this compound synergizes with anti–PD-L1 to eliminate melanoma in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diprovocims: A New and Exceptionally Potent Class of Toll-like Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Immunomodulatory Properties of Diprovocim

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diprovocim is a potent, synthetic small-molecule agonist of the Toll-like receptor 1 and Toll-like receptor 2 (TLR1/TLR2) heterodimer. It has demonstrated significant immunomodulatory properties, positioning it as a compelling candidate for applications in vaccine adjuvants and cancer immunotherapy. By activating the innate immune system, this compound triggers a cascade of downstream signaling events that lead to the production of pro-inflammatory cytokines and the enhancement of adaptive immune responses. This guide provides a comprehensive overview of the core immunomodulatory functions of this compound, including quantitative data on its activity, detailed experimental protocols for its evaluation, and visualizations of its mechanism of action.

Core Mechanism of Action: TLR1/TLR2 Agonism

This compound functions as a powerful agonist of the TLR1/TLR2 heterodimer, a key pattern recognition receptor of the innate immune system.[1][2] Unlike the natural ligands for TLR1/TLR2, which are typically triacylated lipopeptides from bacteria, this compound is a synthetic molecule with no structural similarity to these microbial products.[1] Its binding to the TLR1/TLR2 complex initiates a signaling cascade that is dependent on the adaptor proteins MyD88 and TIRAP, as well as the kinase IRAK4.[1] This ultimately leads to the activation of two major downstream signaling pathways: the mitogen-activated protein kinase (MAPK) pathway and the nuclear factor-kappa B (NF-κB) pathway.[1] The activation of these pathways results in the transcription and secretion of a variety of pro-inflammatory cytokines and chemokines, which are crucial for orchestrating both innate and adaptive immune responses.

Quantitative Data on this compound Activity

The potency of this compound has been quantified across various cell types, demonstrating its robust activity at picomolar to nanomolar concentrations. The following tables summarize the key quantitative data reported in the literature.

Table 1: In Vitro Potency of this compound in Human and Murine Cells

| Cell Type | Species | Assay Readout | EC50 Value | Reference |

| THP-1 (differentiated myeloid cells) | Human | TNF-α production | 110 pM | |

| Peripheral Blood Mononuclear Cells (PBMCs) | Human | TNF-α production | 875 pM | |

| Peritoneal Macrophages | Mouse | TNF-α production | 1.3 nM | |

| Bone Marrow-Derived Dendritic Cells (BMDCs) | Mouse | TNF-α production | 6.7 nM |

Table 2: In Vitro Potency of this compound and Next-Generation Analog, this compound-X

| Compound | Cell Type | Species | Assay Readout | EC50 Value | Efficacy (relative to this compound) | Reference |

| This compound | THP-1 | Human | TNF-α production | 110 pM | 100% | |

| This compound-X | THP-1 | Human | TNF-α production | 140 pM | 100% | |

| This compound | Peritoneal Macrophages | Mouse | TNF-α production | 1.3 nM | 100% | |

| This compound-X | Peritoneal Macrophages | Mouse | TNF-α production | 750 pM | 550% |

Signaling Pathways and Experimental Workflows

This compound-Induced TLR1/TLR2 Signaling Pathway

The following diagram illustrates the signaling cascade initiated by this compound binding to the TLR1/TLR2 heterodimer.

References

- 1. Adjuvant effect of the novel TLR1/TLR2 agonist this compound synergizes with anti–PD-L1 to eliminate melanoma in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Adjuvant effect of the novel TLR1/TLR2 agonist this compound synergizes with anti-PD-L1 to eliminate melanoma in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Diprovocim as a novel small molecule immune potentiator

An In-depth Technical Guide to Diprovocim: A Novel Small Molecule Immune Potentiator

Abstract

This compound is a novel, synthetic small molecule that functions as a potent agonist for the Toll-like receptor 1 (TLR1) and Toll-like receptor 2 (TLR2) heterodimer.[1][2][3][4] It bears no structural resemblance to previously identified TLR agonists.[1] Extensive preclinical studies have demonstrated its ability to activate both innate and adaptive immune responses, positioning it as a promising vaccine adjuvant, particularly in the field of cancer immunotherapy. This compound has been shown to be exceptionally potent in human cells and, with modifications such as in the case of this compound-X, also highly effective in murine models. When used as an adjuvant in a cancer vaccine, this compound promotes antigen-specific antitumor immunity and can act synergistically with checkpoint inhibitors like anti-PD-L1 to eradicate tumors in animal models. This document provides a comprehensive overview of this compound's mechanism of action, a summary of key preclinical data, detailed experimental protocols, and visualizations of its signaling pathway and experimental workflows.

Mechanism of Action: TLR1/TLR2 Agonism

This compound exerts its immunostimulatory effects by binding to and activating the TLR1/TLR2 heterodimer on the surface of antigen-presenting cells (APCs) such as dendritic cells and macrophages. Unlike canonical lipopeptide ligands, this compound is a non-microbial, synthetic molecule. Structural studies have revealed that two this compound molecules bind to the ligand-binding pocket formed between two TLR2 ectodomains, inducing the formation of both TLR2/TLR1 heterodimers and TLR2/TLR2 homodimers.

This receptor engagement initiates a downstream signaling cascade dependent on the adaptor proteins MyD88 and TIRAP, and the kinase IRAK4. The signal is then transduced through two primary pathways: the mitogen-activated protein kinase (MAPK) pathway (activating p38, JNK, and ERK) and the canonical nuclear factor-kappa B (NF-κB) pathway (involving phosphorylation of IKKα and IKKβ, and degradation of IκBα). The activation of these pathways leads to the transcription and secretion of a variety of proinflammatory cytokines and chemokines, which are crucial for orchestrating both innate and adaptive immune responses.

Signaling Pathway Diagram

Caption: this compound-induced TLR1/TLR2 signaling cascade.

Quantitative Preclinical Data

This compound's potency has been evaluated in various cell types, and its efficacy as an adjuvant has been demonstrated in vivo. The following tables summarize key quantitative findings from published studies.

Table 1: In Vitro Potency of this compound

| Cell Type | Species | Assay Readout | EC50 Value | Reference |

| THP-1 Myeloid Cells | Human | TNF Production | 110 pM | |

| Peripheral Blood Mononuclear Cells (PBMCs) | Human | TNF Production | ~1 nM | |

| Peritoneal Macrophages | Mouse | TNF Production | 1.3 nM | |

| Bone Marrow-Derived Dendritic Cells (BMDCs) | Mouse | TNF Production | ~10 nM |

EC50 (Half-maximal effective concentration) indicates the concentration of this compound required to induce 50% of the maximum response.

Table 2: In Vivo Antitumor Efficacy in B16-OVA Melanoma Model

| Treatment Group | Adjuvant | Survival Rate (at 54 days) | Key Outcome | Reference |

| Anti-PD-L1 + OVA Vaccine | None | 0% | No tumor control | |

| Anti-PD-L1 + OVA Vaccine | Alum | 25% | Partial tumor inhibition | |

| Anti-PD-L1 + OVA Vaccine | This compound | 100% | Complete tumor eradication and long-term memory |

All mice in this study were engrafted with B16-OVA melanoma and received anti-PD-L1 checkpoint blockade therapy.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize this compound.

In Vitro Cytokine Production Assay

This protocol is used to measure the ability of this compound to induce cytokine secretion from immune cells.

-

Cell Culture:

-

Human THP-1 Cells: Differentiate THP-1 cells with phorbol 12-myristate 13-acetate (PMA) for 48 hours.

-

Mouse Peritoneal Macrophages: Elicit macrophages by intraperitoneal injection of 2 mL of BBL thioglycollate medium. Harvest cells 4 days later by peritoneal lavage.

-

Mouse BMDCs: Culture bone marrow cells with GM-CSF for 7 days to differentiate into dendritic cells.

-

-

Stimulation: Plate the differentiated cells in 96-well plates. Add serial dilutions of this compound (or vehicle control, e.g., 0.5% DMSO) to the wells.

-

Incubation: Incubate the cells for 4 to 24 hours at 37°C.

-

Cytokine Measurement: Collect the cell culture supernatants. Measure the concentration of cytokines (e.g., TNF-α, IL-6) using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cytokine concentration against the this compound concentration to determine the EC50 value.

In Vivo Tumor Model and Immunization

This protocol describes a therapeutic immunization study in mice with established tumors.

-

Animal Model: Use female 8-week-old C57BL/6J mice.

-

Tumor Inoculation: Subcutaneously inject 5 x 10^5 B16-OVA melanoma cells into the flank of each mouse.

-

Treatment Initiation: Begin treatment when tumors reach a palpable size (e.g., 3 days post-inoculation).

-

Immunization Schedule:

-

Administer the first dose of the vaccine via intramuscular injection. The vaccine consists of a non-immunogenic antigen (e.g., Ovalbumin - OVA) mixed with the adjuvant (this compound or Alum).

-

Administer a booster immunization 7 or 28 days after the primary injection.

-

Administer checkpoint blockade therapy (e.g., anti-PD-L1 antibody) via intraperitoneal injection on specified days (e.g., days 3, 6, 9, and 12 post-tumor inoculation).

-

-

Monitoring: Measure tumor volume with calipers every 2-3 days. Monitor animal survival and body weight.

Experimental Workflow Diagram

Caption: Workflow for a therapeutic cancer vaccine study.

Conclusion

This compound represents a significant advancement in the development of synthetic immune potentiators. Its well-defined mechanism of action as a TLR1/TLR2 agonist, exceptional potency, and demonstrated efficacy in preclinical cancer models make it a highly attractive candidate for clinical development. The ability to synthetically modify the this compound structure, as seen with this compound-X, allows for optimization for different species and potential conjugation to antigens or delivery systems. Further research into its application in combination with various immunotherapies and in different disease contexts is warranted. This compound's unique properties hold considerable promise for enhancing the efficacy of vaccines against cancer and infectious diseases.

References

- 1. Next Generation Diprovocims with Potent Human and Murine TLR1/TLR2 Agonist Activity That Activate the Innate and Adaptive Immune Response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Adjuvant effect of the novel TLR1/TLR2 agonist this compound synergizes with anti–PD-L1 to eliminate melanoma in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Diprovocims: A New and Exceptionally Potent Class of Toll-like Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Diprovocim Formulation for In Vivo Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diprovocim is a synthetic, small-molecule agonist of the Toll-like receptor 1 and 2 (TLR1/TLR2) heterodimer.[1][2][3] It is a potent activator of the innate immune system and has demonstrated significant promise as a vaccine adjuvant in preclinical in vivo studies, particularly in the context of cancer immunotherapy.[1][4] Unlike many other TLR agonists that are derived from microbial sources, this compound is entirely synthetic, offering advantages in terms of purity, consistency, and the ability for chemical modification.

These application notes provide a comprehensive overview of this compound's formulation for in vivo studies, detailing its mechanism of action, and providing protocols for its use as a vaccine adjuvant in murine models.

Mechanism of Action: TLR1/TLR2 Signaling